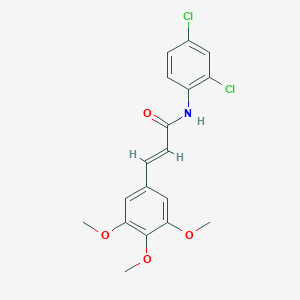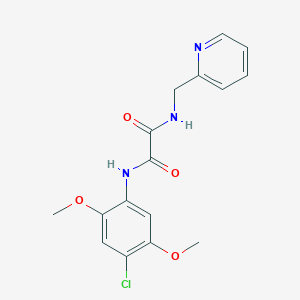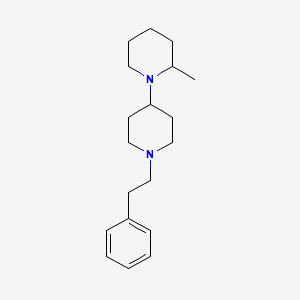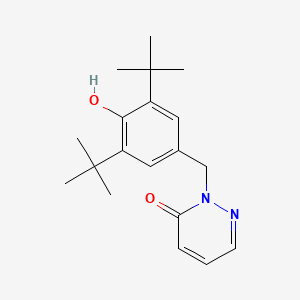
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 belongs to the family of Janus kinase (JAK) inhibitors, which are known to inhibit the activity of JAKs, a family of intracellular tyrosine kinases that play a critical role in cytokine signaling.
科学研究应用
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been widely used in scientific research to investigate the role of JAKs in various cellular processes, including cell proliferation, differentiation, and survival. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the activity of JAK2, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-3 (IL-3), erythropoietin (EPO), and thrombopoietin (TPO). N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to inhibit the activity of JAK3, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-2 (IL-2) and interleukin-4 (IL-4).
作用机制
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the phosphorylation of STAT3, a downstream signaling molecule that is activated by JAKs. STAT3 is known to play a critical role in cell proliferation, differentiation, and survival, and its activation has been implicated in the development of several types of cancer.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the growth of tumors in animal models of cancer.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied and its mechanism of action is well understood. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to be effective in inhibiting the activity of JAKs in vitro and in vivo.
However, N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to be cytotoxic at high concentrations, which can limit its use in some experimental systems.
未来方向
There are several future directions for the study of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to investigate the role of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in the regulation of the immune system. JAKs are known to play a critical role in the signaling of several cytokines that are involved in the regulation of the immune system, and N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the activity of JAKs. Another direction is to investigate the potential of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide as a therapeutic agent for the treatment of cancer. N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to inhibit the growth of tumors in animal models of cancer, and its ability to induce apoptosis in cancer cells makes it an attractive candidate for further study. Finally, the development of more selective JAK inhibitors that do not have off-target effects could help to overcome some of the limitations of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and other JAK inhibitors.
合成方法
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a well-established method that involves the reaction of 2,4-dichloroaniline and 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. The purity of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVWNPNUDXKSY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)
